
O,O-Dibutyl hydrogen phosphorothioate--iron (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) is a chemical compound that belongs to the class of phosphorothioates. These compounds are characterized by the substitution of one of the oxygen atoms in the phosphate group with a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) typically involves the reaction of dibutyl phosphite with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution of the oxygen atom with sulfur. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or other reduced phosphorus species.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) can yield sulfoxides or sulfones, while reduction can produce phosphines .
Applications De Recherche Scientifique
O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs and gene therapies.
Mécanisme D'action
The mechanism of action of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) involves its interaction with molecular targets such as enzymes and nucleic acids. The sulfur atom in the phosphorothioate group can form strong bonds with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) include other phosphorothioates such as:
- O,O-Diethyl hydrogen phosphorothioate
- O,O-Dimethyl hydrogen phosphorothioate
- O,O-Diphenyl hydrogen phosphorothioate
Uniqueness
What sets O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) apart from these similar compounds is its specific alkyl groups (dibutyl) and its interaction with iron. These unique features impart distinct chemical and biological properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
58902-53-7 |
|---|---|
Formule moléculaire |
C8H19FeO3PS |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane;iron |
InChI |
InChI=1S/C8H19O3PS.Fe/c1-3-5-7-10-12(9,13)11-8-6-4-2;/h3-8H2,1-2H3,(H,9,13); |
Clé InChI |
STDQPLMLXGKXHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=S)(O)OCCCC.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


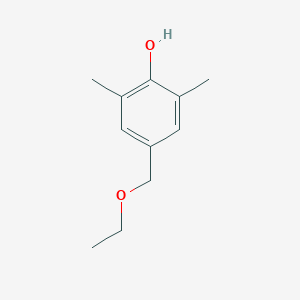
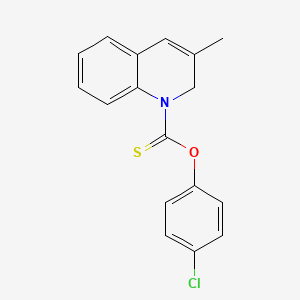
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
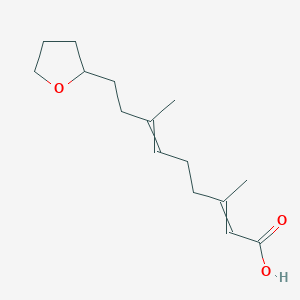
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


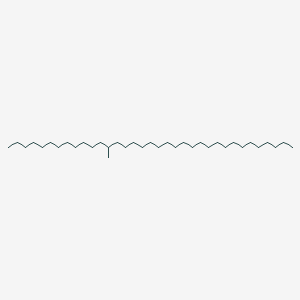
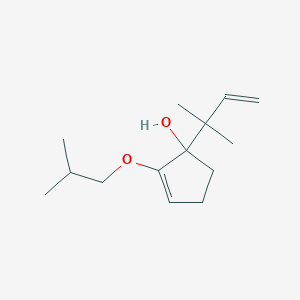
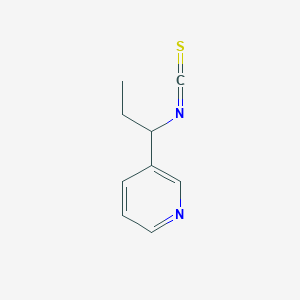

phosphanium chloride](/img/structure/B14619241.png)

![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
